4-(1-Methoxy-piperidin-4-yl)-phenylamine
Description
4-(1-Methoxy-piperidin-4-yl)-phenylamine is a synthetic aromatic amine featuring a piperidine ring substituted with a methoxy group at the 1-position and linked to a phenylamine moiety.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(1-methoxypiperidin-4-yl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-15-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3 |
InChI Key |
WGVVKADFKMTIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Piperidine vs. Piperazine Rings : Piperidine (6-membered, one N) offers lower basicity compared to piperazine (6-membered, two Ns), affecting hydrogen-bonding capacity and solubility. Piperazine derivatives (e.g., 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine) are more polar and often used in hydrophilic environments .
- In contrast, trifluoromethyl groups (e.g., in 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine) increase hydrophobicity and metabolic resistance .
Research Findings and Implications
Metabolic Considerations: Piperidine-containing phenylamines may undergo bioactivation to reactive intermediates (e.g., iminoquinones), necessitating toxicity studies .
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy) enhance nucleophilic reactivity, useful in click chemistry or catalysis .
- Steric bulk (e.g., tert-butyl) improves thermal stability but reduces solubility .
Therapeutic Potential: The piperidine moiety in this compound could facilitate CNS penetration, making it a candidate for neuroactive drug development.
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